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Core Science & Biosynthesis

Foundational

"Ethyl 4-thiazolecarboxylate" CAS number and structure

An In-Depth Technical Guide to Ethyl 4-Thiazolecarboxylate: Synthesis, Properties, and Applications in Drug Discovery Authored by a Senior Application Scientist This guide provides an in-depth exploration of Ethyl 4-thia...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Ethyl 4-Thiazolecarboxylate: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of Ethyl 4-thiazolecarboxylate, a pivotal heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental properties, synthesis, characterization, and critical applications, particularly its role as a key intermediate in the synthesis of pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of this versatile compound.

Core Compound Identification and Properties

Ethyl 4-thiazolecarboxylate is a substituted thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. The unique electronic properties and the ability of the thiazole ring to engage in various intermolecular interactions make it a privileged scaffold in medicinal chemistry.[1]

Table 1: Physicochemical Properties of Ethyl 4-thiazolecarboxylate [2]

PropertyValue
CAS Number 14527-43-6
Molecular Formula C₆H₇NO₂S
Molecular Weight 157.19 g/mol
Appearance Powder
Melting Point 51-55 °C
Synonyms Thiazole-4-carboxylic acid ethyl ester
SMILES CCOC(=O)c1cscn1
InChI Key XDOKFEJMEJKVGX-UHFFFAOYSA-N

Synthesis and Mechanism: The Hantzsch Thiazole Synthesis

The most common and efficient method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis, first described in 1887.[3] This reaction involves the condensation of an α-haloketone or α-haloester with a thioamide.[4][5] For the synthesis of Ethyl 4-thiazolecarboxylate, the key starting materials are ethyl bromopyruvate (an α-halo-β-ketoester) and formamide (which can be converted to thioformamide in situ or used with a sulfur source).

The causality behind this choice of reactants lies in their inherent reactivity. Ethyl bromopyruvate provides the C4-C5-ester backbone of the thiazole ring, with the bromine atom serving as a leaving group and the ketone carbonyl as an electrophilic site for cyclization. The thioamide provides the N3, C2, and S1 atoms of the ring.

Plausible Reaction Mechanism

The reaction proceeds through a well-established multi-step mechanism. The high stability of the resulting aromatic thiazole ring is a significant driving force for the reaction.[4]

  • Nucleophilic Attack: The sulfur atom of the thioamide, being a strong nucleophile, attacks the electrophilic carbon bearing the bromine atom in ethyl bromopyruvate via an SN2 reaction.[4][5]

  • Intermediate Formation: This initial attack forms an acyclic intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl carbon.

  • Dehydration: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) to form a more stable, conjugated system.

  • Aromatization: A final elimination step leads to the formation of the aromatic thiazole ring.

Hantzsch_Synthesis Figure 1: Hantzsch Synthesis Mechanism for Ethyl 4-thiazolecarboxylate R1 Ethyl Bromopyruvate I1 S-Alkylation Intermediate R1->I1 + Thioformamide (SN2) R2 Thioformamide I2 Cyclization Intermediate (Hemiaminal) I1->I2 Intramolecular Cyclization I3 Dehydrated Intermediate I2->I3 - H2O P Ethyl 4-thiazolecarboxylate I3->P Aromatization

Caption: Figure 1: Hantzsch Synthesis Mechanism for Ethyl 4-thiazolecarboxylate.

Experimental Protocol: A General Procedure

The following protocol is a representative procedure based on the principles of the Hantzsch synthesis.[5][6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioformamide (1.0 equivalent) in a suitable solvent such as ethanol or methanol (5-10 mL per gram of thioamide).

  • Reagent Addition: To this solution, add ethyl bromopyruvate (1.0-1.1 equivalents) dropwise at room temperature. The addition is done dropwise to control any initial exotherm.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

  • Neutralization and Extraction: The resulting residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a weak base, such as a saturated sodium bicarbonate solution, to neutralize any acid formed during the reaction. This is followed by a wash with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure Ethyl 4-thiazolecarboxylate.

Compound Characterization: Spectroscopic Profile

Characterization is critical for verifying the structure and purity of the synthesized compound. Below is a summary of the expected spectroscopic data for Ethyl 4-thiazolecarboxylate.

Table 2: Predicted Spectroscopic Data for Ethyl 4-thiazolecarboxylate

Data TypeExpected Features
¹H NMR δ (ppm): 1.4 (t, 3H, -CH₃ of ethyl), 4.4 (q, 2H, -CH₂ of ethyl), 8.4 (s, 1H, H5 of thiazole), 9.0 (s, 1H, H2 of thiazole). The chemical shifts of the thiazole protons are in the aromatic region due to the ring's aromaticity.
¹³C NMR δ (ppm): 14.5 (-CH₃), 61.5 (-CH₂), 125.0 (C5), 145.0 (C4), 155.0 (C2), 162.0 (C=O of ester). The carbonyl carbon of the ester appears significantly downfield.
IR (cm⁻¹) ~1720 (C=O stretch of ester), ~1500-1600 (C=N and C=C stretching of the thiazole ring), ~1250 (C-O stretch of ester).
Mass Spec (m/z) Molecular ion peak [M]⁺ at 157.19.

Applications in Drug Development and Medicinal Chemistry

The thiazole nucleus is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs.[7] Its prevalence is due to its ability to act as a bioisostere for other aromatic rings, its capacity for hydrogen bonding, and its metabolic stability.[1][8]

Key Intermediate in Febuxostat Synthesis

A primary and commercially significant application of thiazole derivatives, including Ethyl 4-thiazolecarboxylate and its close analogs, is in the synthesis of Febuxostat .[9][10][11] Febuxostat is a non-purine selective inhibitor of xanthine oxidase, used for the treatment of hyperuricemia and gout.[12][13]

The synthesis of Febuxostat often involves the construction of a more complex substituted thiazole, such as ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate.[14] While not a direct precursor, Ethyl 4-thiazolecarboxylate represents the core scaffold upon which the more complex structures required for drugs like Febuxostat are built. The synthesis workflow underscores the importance of functionalizing the thiazole ring at various positions to achieve the desired pharmacological activity.

Febuxostat_Workflow Figure 2: Role of Thiazole Core in Febuxostat Synthesis A Simple Thiazole Precursors (e.g., Ethyl 4-thiazolecarboxylate analogs) B Multi-step Functionalization (e.g., coupling reactions, substitutions) A->B C Key Intermediate Ethyl 2-(3-cyano-4-isobutoxyphenyl) -4-methylthiazole-5-carboxylate B->C D Hydrolysis of Ester C->D E Febuxostat (Final API) D->E

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Exploratory

Spectroscopic Data of Ethyl 4-thiazolecarboxylate: A Technical Guide for Researchers

Prepared by: Dr. Gemini, Senior Application Scientist Introduction Ethyl 4-thiazolecarboxylate is a pivotal heterocyclic compound, widely utilized as a versatile building block in the synthesis of a multitude of biologic...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

Ethyl 4-thiazolecarboxylate is a pivotal heterocyclic compound, widely utilized as a versatile building block in the synthesis of a multitude of biologically active molecules and functional materials. Its unique structural motif, featuring a thiazole ring appended with an ethyl ester group, imparts specific electronic and steric properties that are crucial for its reactivity and application in medicinal chemistry and materials science. Accurate and comprehensive characterization of this molecule is paramount for its effective use in research and development. This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the structure and purity of Ethyl 4-thiazolecarboxylate. The insights provided herein are grounded in established spectroscopic principles and supported by relevant scientific literature, offering a practical resource for researchers, scientists, and professionals in drug development.

Molecular Structure and Key Spectroscopic Features

The structural integrity of Ethyl 4-thiazolecarboxylate is unequivocally established through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and self-validating confirmation of the molecule's identity.

Figure 1. Molecular Structure of Ethyl 4-thiazolecarboxylate cluster_thiazole cluster_ester C2 C2 N3 N C2->N3 H2 H C4 C4 N3->C4 C5 C5 C4->C5 C_carbonyl C=O C4->C_carbonyl S1 S C5->S1 H5 H S1->C2 O_ether O C_carbonyl->O_ether CH2 CH2 O_ether->CH2 CH3 CH3 CH2->CH3

Caption: Molecular structure with atom numbering for Ethyl 4-thiazolecarboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For Ethyl 4-thiazolecarboxylate, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution.

¹H NMR (Proton NMR) Analysis

The ¹H NMR spectrum of Ethyl 4-thiazolecarboxylate is characterized by distinct signals corresponding to the protons of the thiazole ring and the ethyl ester group. The chemical shifts, multiplicities, and integration values are all consistent with the assigned structure. Research involving the synthetic manipulation of Ethyl 4-thiazolecarboxylate has utilized ¹H NMR to monitor reaction progress and confirm product identity, underscoring the technique's practical utility.[1]

Table 1: Predicted ¹H NMR Data for Ethyl 4-thiazolecarboxylate (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality of Chemical Shift and Multiplicity
~8.90Doublet1HH2The proton at the C2 position is highly deshielded due to the adjacent electron-withdrawing nitrogen atom and the aromatic nature of the thiazole ring. It appears as a doublet due to coupling with the H5 proton.
~8.20Doublet1HH5The proton at the C5 position is deshielded by the aromatic ring current and the adjacent sulfur atom. It appears as a doublet due to coupling with the H2 proton.
~4.40Quartet2H-O-CH₂-CH₃These methylene protons are adjacent to the electron-withdrawing oxygen atom of the ester group, resulting in a downfield shift. The signal is split into a quartet by the three neighboring methyl protons.
~1.40Triplet3H-O-CH₂-CH₃These methyl protons are in a typical alkyl region. The signal is split into a triplet by the two neighboring methylene protons.
¹³C NMR (Carbon-13 NMR) Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule, further confirming its structure.

Table 2: Predicted ¹³C NMR Data for Ethyl 4-thiazolecarboxylate (in CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale for Chemical Shift
~162C=O (Ester)The carbonyl carbon of the ester group is highly deshielded and appears at a characteristic downfield chemical shift.
~155C2 (Thiazole)This carbon is adjacent to both nitrogen and sulfur, leading to significant deshielding.
~148C4 (Thiazole)The carbon atom attached to the ester group is deshielded due to the electron-withdrawing effect of the carboxylate.
~125C5 (Thiazole)This carbon atom of the thiazole ring appears in the aromatic region.
~62-O-CH₂- (Ethyl)The carbon of the methylene group is deshielded due to its direct attachment to the electronegative oxygen atom.
~14-CH₃ (Ethyl)The terminal methyl carbon of the ethyl group appears in the typical upfield aliphatic region.
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of Ethyl 4-thiazolecarboxylate in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of Ethyl 4-thiazolecarboxylate will exhibit characteristic absorption bands corresponding to the ester and the thiazole ring.

Figure 2. Key IR Absorptions for Ethyl 4-thiazolecarboxylate ~3100 cm⁻¹\n(C-H stretch, aromatic) ~3100 cm⁻¹ (C-H stretch, aromatic) Thiazole Ring Thiazole Ring ~3100 cm⁻¹\n(C-H stretch, aromatic)->Thiazole Ring ~1720 cm⁻¹\n(C=O stretch, ester) ~1720 cm⁻¹ (C=O stretch, ester) Ester Group Ester Group ~1720 cm⁻¹\n(C=O stretch, ester)->Ester Group ~1500-1600 cm⁻¹\n(C=N, C=C stretch) ~1500-1600 cm⁻¹ (C=N, C=C stretch) ~1500-1600 cm⁻¹\n(C=N, C=C stretch)->Thiazole Ring ~1240 cm⁻¹\n(C-O stretch, ester) ~1240 cm⁻¹ (C-O stretch, ester) ~1240 cm⁻¹\n(C-O stretch, ester)->Ester Group

Caption: Diagram of expected key IR absorption frequencies.

Table 3: Characteristic IR Absorption Bands for Ethyl 4-thiazolecarboxylate

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group Origin
~3100Medium-WeakAromatic C-H StretchThiazole Ring
~2980Medium-WeakAliphatic C-H StretchEthyl Group
~1720StrongC=O StretchEster Carbonyl
~1500-1600MediumC=N and C=C StretchesThiazole Ring
~1240StrongC-O StretchEster
Experimental Protocol: FT-IR Data Acquisition (ATR)
  • Sample Preparation: Place a small amount of solid Ethyl 4-thiazolecarboxylate directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, apply pressure to the sample to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and elucidating its structure. The use of Gas Chromatography-Mass Spectrometry (GC-MS) has been reported in the analysis of reactions involving Ethyl 4-thiazolecarboxylate.[2]

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z = 157, corresponding to the molecular weight of Ethyl 4-thiazolecarboxylate (C₆H₇NO₂S).

  • Key Fragmentation Patterns: The molecule is expected to undergo characteristic fragmentation, primarily involving the loss of the ethoxy group or the entire ester functionality.

Figure 3. Predicted Mass Spectrometry Fragmentation of Ethyl 4-thiazolecarboxylate M [C₆H₇NO₂S]⁺˙ m/z = 157 M_minus_OEt [M - OCH₂CH₃]⁺ m/z = 112 M->M_minus_OEt - OCH₂CH₃ M_minus_COOEt [M - COOCH₂CH₃]⁺ m/z = 84 M->M_minus_COOEt - COOCH₂CH₃

Caption: Predicted major fragmentation pathways in the mass spectrum.

Table 4: Predicted Key Fragments in the Mass Spectrum of Ethyl 4-thiazolecarboxylate

m/zProposed Fragment
157[C₆H₇NO₂S]⁺˙ (Molecular Ion)
112[C₄H₂NOS]⁺ (Loss of -OCH₂CH₃)
84[C₃H₂NS]⁺ (Loss of -COOCH₂CH₃)
Experimental Protocol: GC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of Ethyl 4-thiazolecarboxylate in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions: Use a suitable capillary column (e.g., DB-5ms). The oven temperature program should be optimized to ensure good separation and peak shape.

  • MS Conditions: The mass spectrometer should be set to scan a relevant mass range (e.g., m/z 40-200) in EI mode at 70 eV.

Conclusion

The spectroscopic data presented in this guide provide a robust and comprehensive framework for the identification and characterization of Ethyl 4-thiazolecarboxylate. The combination of NMR, IR, and MS techniques offers a multi-faceted approach, ensuring high confidence in the structural assignment. The provided protocols and interpretations serve as a valuable resource for scientists engaged in the synthesis and application of this important heterocyclic compound, facilitating quality control and enabling further discoveries in the fields of medicinal chemistry and materials science.

References

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, M. A. (2012). Synthetic access to benzazolyl (pyrazoles, thiazoles, or triazoles). Turkish Journal of Chemistry, 36(6), 809-828.
  • ResearchGate. (n.d.). Regioselective Direct C−H Bond (Hetero)arylation of Thiazoles Enabled by a Novel Iminopyridine-Based α‐Diimine Nickel(II) Complex Evaluated by DFT Studies. Retrieved from [Link]

  • Metzger, J. (Ed.). (1979). The Chemistry of Heterocyclic Compounds: Thiazole and Its Derivatives, Part One, Volume 34. John Wiley & Sons.
  • McManus, J. A. (2016). Multifunctional Catalysis for Sequential Reactions (Doctoral dissertation, University of Leeds). Retrieved from [Link]

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Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues of "Sodium 4-ethylthiazole-2-carboxylate" in organic solvents

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of Sodium 4-ethylthiazole-2-carboxylate in organic solvents.

Part 1: Foundational Knowledge - Why is Solubility a Challenge?

Q1: I'm struggling to dissolve Sodium 4-ethylthiazole-2-carboxylate in common organic solvents like Dichloromethane (DCM) and Toluene. Why is this happening?

A1: The primary reason for the poor solubility of Sodium 4-ethylthiazole-2-carboxylate in many organic solvents lies in its fundamental chemical nature. It is an ionic salt.[1] The molecule consists of a positively charged sodium ion (Na+) and a negatively charged 4-ethylthiazole-2-carboxylate anion. This ionic character makes it highly polar.

The principle of "like dissolves like" is central here.

  • Polar Solvents (like water): These solvents have molecules with significant partial positive and negative charges, which can effectively surround and stabilize the individual sodium and carboxylate ions, leading to dissolution.

  • Non-Polar/Weakly Polar Organic Solvents (like Toluene, Hexane, DCM): These solvents lack the strong polarity needed to break the ionic lattice of the salt and solvate the resulting ions. The energy gained by the solvent interacting with the ions is insufficient to overcome the energy holding the salt crystal together.

Therefore, a significant energy mismatch prevents the salt from readily dissolving in non-polar organic media.

PropertyValueSource
Chemical Formula C₆H₈NNaO₂SN/A
Molecular Weight 181.19 g/mol N/A
Appearance Typically a white to off-white solid powder.[2][2]
Nature Ionic Salt (Sodium salt of a carboxylic acid).[1][1]
Predicted Solubility High in water; Low in non-polar organic solvents.[1][2][1][2]

Part 2: Direct Solubilization Approaches

Q2: Are there any organic solvents where Sodium 4-ethylthiazole-2-carboxylate might have some inherent solubility?

A2: Yes, while solubility will be limited in most, you will have the best chance with polar aprotic solvents. These solvents possess high dipole moments and can solvate cations well, but they do not have acidic protons.

Recommended Starting Solvents:

  • Dimethyl Sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Dimethylacetamide (DMA)

  • Acetonitrile (MeCN) - likely lower solubility than DMSO/DMF

Even in these solvents, achieving high concentrations may be difficult. Gentle heating (e.g., 40-50°C) can increase solubility, but always check the thermal stability of your compound and be aware that the compound may precipitate upon cooling.

Q3: How can I use a co-solvent system to improve solubility for my reaction?

A3: Co-solvency is a powerful technique where a "good" solvent (in which the compound is soluble, like DMSO or water) is mixed with a "poor" solvent (the primary organic solvent for your reaction).[3][4] The co-solvent essentially modifies the overall polarity of the solvent system, making it more favorable for the solute to dissolve.[4]

This is particularly useful when your reaction requires a specific solvent (e.g., THF for a Grignard reagent) but your sodium salt won't dissolve in it.

Experimental Protocol: Co-Solvent Screening

  • Selection: Choose a polar aprotic solvent (e.g., DMSO, DMF) as your co-solvent.

  • Initial Test: In a small vial, attempt to dissolve a known amount of Sodium 4-ethylthiazole-2-carboxylate in a minimal volume of the chosen co-solvent to create a concentrated stock solution.

  • Titration: Slowly add this stock solution dropwise to your primary organic reaction solvent while stirring vigorously.

  • Observation: Monitor for any signs of precipitation. The goal is to find the highest possible ratio of your primary solvent to the co-solvent that keeps your compound in the solution.

  • Optimization: Run small-scale test reactions at your optimized solvent ratio to ensure the co-solvent does not negatively interfere with your desired chemical transformation.

Part 3: Advanced Strategy - Phase-Transfer Catalysis (PTC)

Q4: My reaction must be run in a non-polar solvent and co-solvents are not working or are interfering. What is Phase-Transfer Catalysis and can it help?

A4: Phase-Transfer Catalysis (PTC) is an excellent technique for reacting water-soluble ionic compounds (like your sodium salt) with water-insoluble organic reactants.[5][6] A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction can occur.[6][7]

The Mechanism: The catalyst, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), works by swapping its counter-ion (bromide) for the carboxylate anion. The resulting quaternary ammonium carboxylate ion pair is large, lipophilic (fat-loving), and significantly more soluble in the organic phase than the original sodium salt.[8] This "masked" carboxylate is then free to react with your substrate in the organic solvent.

Caption: Mechanism of Phase-Transfer Catalysis (PTC).

Experimental Protocol: Using Tetrabutylammonium Bromide (TBAB) as a PTC

  • Setup: To your reaction vessel, add your primary organic solvent (e.g., Toluene), your organic substrate, and Sodium 4-ethylthiazole-2-carboxylate.

  • Catalyst Addition: Add a catalytic amount of TBAB, typically 1-10 mol% relative to your sodium salt.

  • Reaction Conditions: Stir the mixture vigorously at the desired reaction temperature. Vigorous stirring is crucial to maximize the surface area between the solid salt and the liquid organic phase, facilitating the ion exchange.

  • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS). The disappearance of the organic starting material is often the easiest to track.

  • Workup: Upon completion, the workup typically involves a water wash to remove the catalyst and any remaining salts.

Part 4: Altering the Molecule - Chemical Modification

Q5: My downstream application requires the thiazole moiety to be in a non-polar solvent, but not for a reaction. Can I modify the compound to make it permanently soluble?

A5: Yes. If you do not need the carboxylate salt for your application, converting it to a more lipophilic form is often the most effective strategy. The two most common approaches are conversion to the free carboxylic acid or conversion to an ester.

  • Conversion to the Free Carboxylic Acid: By acidifying a solution of the sodium salt, you can protonate the carboxylate anion to form the neutral carboxylic acid. This neutral molecule is significantly more soluble in moderately polar organic solvents like ethyl acetate or DCM than the salt form.

  • Conversion to an Ester: For maximum solubility in a wide range of organic solvents, including non-polar ones, converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) is the best approach. Esters are much less polar than their parent carboxylic acids.

Experimental Protocol: Conversion to Free Carboxylic Acid

  • Dissolution: Dissolve the Sodium 4-ethylthiazole-2-carboxylate in a minimal amount of water.

  • Acidification: Cool the solution in an ice bath. Slowly add a dilute acid (e.g., 1M HCl) dropwise while stirring until the pH of the solution is acidic (pH ~2-3, check with pH paper).

  • Precipitation/Extraction: The free carboxylic acid may precipitate out of the aqueous solution. If it does, it can be collected by filtration. If it remains in solution or forms an oil, extract the aqueous mixture several times with an organic solvent like Ethyl Acetate.

  • Isolation: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the 4-ethylthiazole-2-carboxylic acid.

Caption: Chemical modification workflow for enhancing organic solubility.

Part 5: Troubleshooting Flowchart & Method Comparison

Q6: I'm not sure which method to try first. Is there a logical way to approach this problem?

A6: Absolutely. This flowchart provides a step-by-step decision-making process for tackling your solubility issue.

Troubleshooting_Flowchart start Start: Dissolve Sodium 4-ethylthiazole-2-carboxylate in an organic solvent q_reaction Is the compound a reactant in a subsequent chemical step? start->q_reaction q_solvent_polar Can the reaction be run in a polar aprotic solvent (DMSO, DMF)? q_reaction->q_solvent_polar Yes q_modify Is chemical modification of the salt acceptable for your application? q_reaction->q_modify No use_polar_solvent ACTION: Use DMSO or DMF. Consider co-solvents if needed. q_solvent_polar->use_polar_solvent Yes use_ptc ACTION: Use Phase-Transfer Catalysis (PTC) in your chosen non-polar solvent. q_solvent_polar->use_ptc No convert_acid ACTION: Convert to the free carboxylic acid via acidification. q_modify->convert_acid Yes stuck Re-evaluate experiment. Direct dissolution of the salt in non-polar solvents is not feasible. q_modify->stuck No convert_ester ACTION: For maximum non-polar solubility, convert to an ester. convert_acid->convert_ester Need more solubility?

Caption: Decision flowchart for overcoming solubility issues.

Method Comparison Summary

MethodBest For...ProsCons
Co-Solvents Reactions where a small amount of a polar solvent is tolerable.Simple to implement; Uses common lab solvents.Co-solvent may interfere with reaction; Limited solubility improvement.
Phase-Transfer Cat. Reactions that must be run in non-polar, biphasic, or solid-liquid systems.Highly effective; Only catalytic amounts needed.[8]Requires vigorous stirring; Catalyst may need to be removed in workup.
Convert to Acid Applications requiring the neutral molecule in moderately polar solvents.Yields a pure, more soluble compound; Straightforward chemistry.Changes the molecule permanently; May still have limited solubility.
Convert to Ester Applications requiring high solubility in a wide range of organic solvents.Drastically improves solubility in non-polar media.Requires an additional synthetic step; Permanently alters the molecule.

References

  • Martins, M. A. R., et al. (2023). Ionic Liquids: Advances and Applications in Phase Transfer Catalysis. MDPI. [Link]

  • Savjani, K. T., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. [Link]

  • 4-Thiazolecarboxylic acid, 4,5-dihydro-2-methyl-, sodium salt (1:1). Chemcas. [Link]

  • Phase-transfer catalyst – Knowledge and References. Taylor & Francis. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. International Journal of Innovative Research in Science, Engineering and Technology. [Link]

  • Carboxylate ionic liquid solvent systems from 2006 to 2020: thermal properties and application in cellulose processing. Royal Society of Chemistry. [Link]

  • Carboxylate Compounds for Modern Applications. BioFuran Materials. [Link]

  • Enhancing the Solubility of Poorly Soluble Drugs. Asian Journal of Pharmaceutical Research. [Link]

  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Sciences. [Link]

  • Ionic Liquids for Increasing the Solubility of Sparingly Soluble Drug Molecules. MDPI. [Link]

  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. World Journal of Pharmaceutical Research. [Link]

  • Solubility of Organic Compounds. University of Calgary. [Link]

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

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